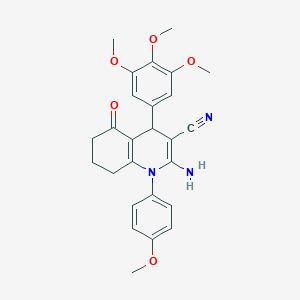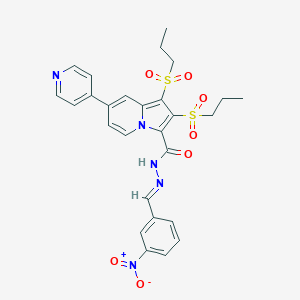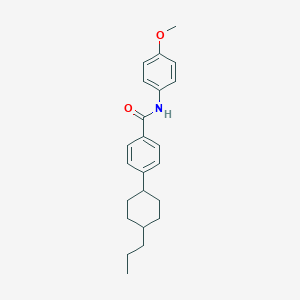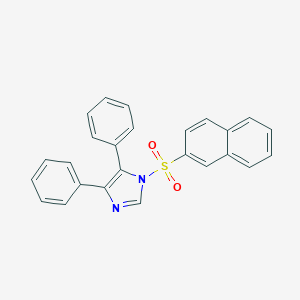
2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities. The presence of methoxy groups and an amino group further enhances its chemical reactivity and potential biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amino Group Addition: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Final Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the nitrile group and ensure the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups or further oxidation to form carbonyl compounds.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the original compound.
Reduction: Amines or aldehydes derived from the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets. It could be used in the design of new drugs or as a probe to study biological pathways.
Medicine
In medicinal chemistry, the compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, can be explored. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The presence of the quinoline core suggests potential interactions with DNA or proteins, possibly inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core, are well-known for their antimalarial activity.
Methoxy-Substituted Aromatics: Compounds such as vanillin and eugenol, which contain methoxy groups, are known for their flavor and fragrance properties as well as potential biological activities.
Uniqueness
The uniqueness of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of functional groups and the specific arrangement of these groups. This unique structure can lead to distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H27N3O5 |
|---|---|
Molecular Weight |
461.5g/mol |
IUPAC Name |
2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H27N3O5/c1-31-17-10-8-16(9-11-17)29-19-6-5-7-20(30)24(19)23(18(14-27)26(29)28)15-12-21(32-2)25(34-4)22(13-15)33-3/h8-13,23H,5-7,28H2,1-4H3 |
InChI Key |
DSSYJRYPILCZRN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-NITROBENZAMIDE](/img/structure/B392886.png)

![4-[(E)-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylazaniumyl)methyl]triazole-4-carbonyl]hydrazinylidene]methyl]-2-nitrophenolate](/img/structure/B392888.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392891.png)

![2-{[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE](/img/structure/B392899.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392900.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B392902.png)
![4-[4-(diethylamino)benzylidene]-2-{4-nitrophenyl}-5-(4-morpholinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B392903.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392904.png)
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N'-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B392905.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392908.png)

![2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392910.png)
